molecular formula C16H23Cl2N3O3S B4245135 2,5-dichloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

2,5-dichloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B4245135
M. Wt: 408.3 g/mol
InChI Key: GOBWNYYLTCWYTL-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a chemical compound with a complex structure that includes a benzenesulfonamide core substituted with dichloro, ethyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. The process begins with the chlorination of benzenesulfonamide to introduce the dichloro groups. This is followed by the introduction of the ethyl group through an alkylation reaction. The final step involves the addition of the piperazinyl group, which is achieved through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include chlorinating agents, alkylating agents, and piperazine derivatives.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The dichloro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products:

    Oxidation: N-oxides of the piperazinyl group.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The piperazinyl group is particularly important for its binding affinity, while the sulfonamide group contributes to its overall stability and solubility. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the ethyl and piperazinyl groups, resulting in different chemical properties and applications.

    N-Ethylbenzenesulfonamide: Lacks the dichloro and piperazinyl groups, leading to reduced biological activity.

    N-[2-(4-Ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide:

Uniqueness: The presence of both dichloro and piperazinyl groups in 2,5-dichloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide makes it unique. These groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

2,5-dichloro-N-ethyl-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2N3O3S/c1-3-19-7-9-20(10-8-19)16(22)12-21(4-2)25(23,24)15-11-13(17)5-6-14(15)18/h5-6,11H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBWNYYLTCWYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CC)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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